molecular formula C7H12N2S B6747595 1-Ethyl-2-ethylsulfanylimidazole

1-Ethyl-2-ethylsulfanylimidazole

Cat. No.: B6747595
M. Wt: 156.25 g/mol
InChI Key: KBRAFYURCSYXKL-UHFFFAOYSA-N
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Description

1-Ethyl-2-ethylsulfanylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes an ethyl group and an ethylsulfanyl group attached to the imidazole ring, imparts distinct chemical and physical properties that make it valuable for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-ethylsulfanylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with ethylsulfanylacetaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-ethylsulfanylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-ethylsulfanylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-ethylsulfanylimidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, the compound is believed to inhibit angiogenesis and induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

  • 1-Methyl-2-methylsulfanylimidazole
  • 1-Propyl-2-propylsulfanylimidazole
  • 1-Butyl-2-butylsulfanylimidazole

Comparison: 1-Ethyl-2-ethylsulfanylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. For example, the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications. Additionally, the ethylsulfanyl group enhances its reactivity in oxidation and substitution reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-ethyl-2-ethylsulfanylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-9-6-5-8-7(9)10-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAFYURCSYXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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